molecular formula C32H34N6O3S B11062544 1,5-dimethyl-2-(4-{[4-(3-phenylquinoxalin-2-yl)piperazin-1-yl]sulfonyl}phenyl)-4-(propan-2-yl)-1,2-dihydro-3H-pyrazol-3-one

1,5-dimethyl-2-(4-{[4-(3-phenylquinoxalin-2-yl)piperazin-1-yl]sulfonyl}phenyl)-4-(propan-2-yl)-1,2-dihydro-3H-pyrazol-3-one

Cat. No.: B11062544
M. Wt: 582.7 g/mol
InChI Key: MSQAVQRTNPUCEP-UHFFFAOYSA-N
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Description

4-ISOPROPYL-1,5-DIMETHYL-2-(4-{[4-(3-PHENYL-2-QUINOXALINYL)PIPERAZINO]SULFONYL}PHENYL)-1,2-DIHYDRO-3H-PYRAZOL-3-ONE is a complex organic compound with a unique structure that combines various functional groups. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and applications in drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-ISOPROPYL-1,5-DIMETHYL-2-(4-{[4-(3-PHENYL-2-QUINOXALINYL)PIPERAZINO]SULFONYL}PHENYL)-1,2-DIHYDRO-3H-PYRAZOL-3-ONE typically involves multi-step organic reactions. The process begins with the preparation of the quinoxaline derivative, followed by the introduction of the piperazine sulfonyl group. The final steps involve the formation of the pyrazolone ring and the addition of the isopropyl and methyl groups under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, temperature control, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4-ISOPROPYL-1,5-DIMETHYL-2-(4-{[4-(3-PHENYL-2-QUINOXALINYL)PIPERAZINO]SULFONYL}PHENYL)-1,2-DIHYDRO-3H-PYRAZOL-3-ONE can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can be used to alter the oxidation state of the compound.

    Substitution: This reaction can replace one functional group with another, potentially altering the compound’s properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions typically involve controlled temperatures and pH levels to ensure the desired reaction pathway.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoxaline derivatives with additional oxygen-containing groups, while reduction may produce simpler derivatives with fewer functional groups.

Scientific Research Applications

4-ISOPROPYL-1,5-DIMETHYL-2-(4-{[4-(3-PHENYL-2-QUINOXALINYL)PIPERAZINO]SULFONYL}PHENYL)-1,2-DIHYDRO-3H-PYRAZOL-3-ONE has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly for targeting specific biological pathways.

    Industry: Utilized in the development of new materials and as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of 4-ISOPROPYL-1,5-DIMETHYL-2-(4-{[4-(3-PHENYL-2-QUINOXALINYL)PIPERAZINO]SULFONYL}PHENYL)-1,2-DIHYDRO-3H-PYRAZOL-3-ONE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s structure allows it to bind to these targets, potentially inhibiting or activating their function, leading to the desired biological effect.

Comparison with Similar Compounds

Similar Compounds

    Quinoxaline Derivatives: Compounds with similar quinoxaline structures but different functional groups.

    Piperazine Sulfonyl Compounds: Compounds with piperazine sulfonyl groups but different core structures.

    Pyrazolone Derivatives: Compounds with pyrazolone rings but different substituents.

Uniqueness

What sets 4-ISOPROPYL-1,5-DIMETHYL-2-(4-{[4-(3-PHENYL-2-QUINOXALINYL)PIPERAZINO]SULFONYL}PHENYL)-1,2-DIHYDRO-3H-PYRAZOL-3-ONE apart is its unique combination of functional groups, which may confer distinct biological activities and chemical reactivity. This makes it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C32H34N6O3S

Molecular Weight

582.7 g/mol

IUPAC Name

1,5-dimethyl-2-[4-[4-(3-phenylquinoxalin-2-yl)piperazin-1-yl]sulfonylphenyl]-4-propan-2-ylpyrazol-3-one

InChI

InChI=1S/C32H34N6O3S/c1-22(2)29-23(3)35(4)38(32(29)39)25-14-16-26(17-15-25)42(40,41)37-20-18-36(19-21-37)31-30(24-10-6-5-7-11-24)33-27-12-8-9-13-28(27)34-31/h5-17,22H,18-21H2,1-4H3

InChI Key

MSQAVQRTNPUCEP-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)N(N1C)C2=CC=C(C=C2)S(=O)(=O)N3CCN(CC3)C4=NC5=CC=CC=C5N=C4C6=CC=CC=C6)C(C)C

Origin of Product

United States

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